molecular formula C6H9N3O4S B8419811 [(2-Azido-3-methoxy-3-oxopropyl)sulfanyl]acetic acid CAS No. 88347-81-3

[(2-Azido-3-methoxy-3-oxopropyl)sulfanyl]acetic acid

Cat. No. B8419811
M. Wt: 219.22 g/mol
InChI Key: ZRPBUHZCVKYWQB-UHFFFAOYSA-N
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Patent
US04523012

Procedure details

1.00 gram (4.70 mmoles) of the 2-chloro-3-carboxymethylmercapto-propionic acid methyl ester produced in Example 9 was stirred with 0.46 gram (7.08 mmoles) of sodium azide and 0.10 gram of Aliquat 336 in 2 ml of water for 15 hours at 50° C. After working up according to Example 2 there were obtained 0.91 gram (88% of theory) of 2-azido-3-carboxymethylmercapto-propionic acid methyl ester as an analytically pure material.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH:4](Cl)[CH2:5][S:6][CH2:7][C:8]([OH:10])=[O:9].[N-:13]=[N+:14]=[N-:15].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[CH3:1][O:2][C:3](=[O:12])[CH:4]([N:13]=[N+:14]=[N-:15])[CH2:5][S:6][CH2:7][C:8]([OH:10])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C(CSCC(=O)O)Cl)=O
Name
Quantity
0.46 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(CSCC(=O)O)N=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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